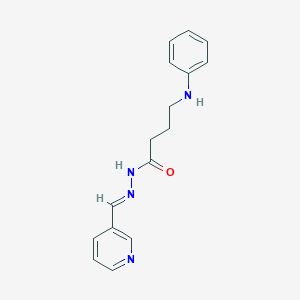
4-anilino-N'-(3-pyridinylmethylene)butanohydrazide
描述
4-anilino-N'-(3-pyridinylmethylene)butanohydrazide, also known as APBH, is a small molecule that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of hydrazide derivatives, which have been known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
作用机制
The mechanism of action of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to inhibit the activation of these pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to the protection against oxidative stress.
Biochemical and Physiological Effects:
4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuroinflammation. These effects are mediated through the modulation of various signaling pathways, as discussed above.
实验室实验的优点和局限性
One of the advantages of using 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide in lab experiments is its relatively low toxicity compared to other hydrazide derivatives. 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to exhibit low cytotoxicity in various cell lines, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide. First, further studies are needed to elucidate the molecular mechanism of action of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide, including its interaction with specific targets and downstream signaling pathways. Second, the in vivo efficacy and safety of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide need to be evaluated in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Third, the development of more potent and selective analogs of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide may lead to the identification of novel therapeutic agents for various diseases. Finally, the combination of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide with other drugs or therapies may enhance its efficacy and reduce its toxicity in clinical settings.
科学研究应用
4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In inflammation research, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuroinflammation.
属性
IUPAC Name |
4-anilino-N-[(E)-pyridin-3-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(20-19-13-14-6-4-10-17-12-14)9-5-11-18-15-7-2-1-3-8-15/h1-4,6-8,10,12-13,18H,5,9,11H2,(H,20,21)/b19-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZINVYVVUVMG-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylamino)-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone thiosemicarbazone](/img/structure/B3833319.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3833340.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B3833351.png)
![1'-(4-chlorophenyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B3833355.png)
![5,7-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833356.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-furylmethyl)benzamide](/img/structure/B3833372.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3833378.png)
![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)
